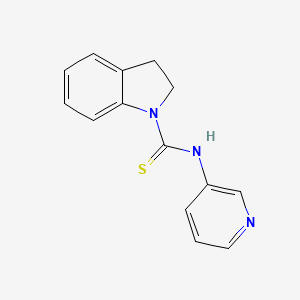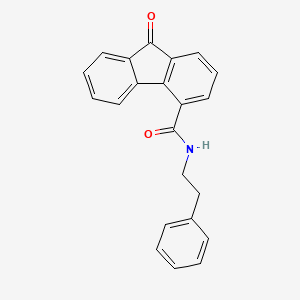![molecular formula C21H32N4O B5593848 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide](/img/structure/B5593848.png)
3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H32N4O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.25761166 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective 5-HT(1A) Agonists
Research has shown the development of selective 5-HT(1A) agonists, with a focus on compounds featuring an indole-alkyl-amine structure, which indicates their potential application in mood disorder studies. Such compounds have demonstrated high receptor specificity and affinity, suggesting their use in pharmacological research aimed at understanding and treating mood disorders. The modifications on the indole moiety, particularly the introduction of carboxamide substituents, have been linked to enhanced serotonergic 5-HT(1A) affinity and bioavailability, pointing to their promising therapeutic profiles in this area (Heinrich et al., 2004).
Antifouling Properties in Polyamide Nanofiltration Membranes
Another significant application area for compounds related to 3,5,7-trimethyl-N-[3-(4-methyl-1-piperazinyl)butyl]-1H-indole-2-carboxamide is in improving the antifouling properties of polyamide nanofiltration membranes. By manipulating the density of surface carboxyl groups on these membranes, researchers have achieved better fouling resistance and cleaning efficiency. This improvement is crucial for wastewater treatment and desalination processes, highlighting the compound's relevance in environmental science and engineering (Mo et al., 2012).
Serotonin Reuptake Inhibitors
The compound's derivatives have been explored for their dual action as 5-HT1A receptor agonists and serotonin reuptake inhibitors. This dual functionality is particularly relevant in the development of new antidepressants, offering a novel approach to mood disorder treatment by targeting both receptor activation and serotonin reuptake inhibition (Heinrich et al., 2004).
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate that these compounds exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. Such findings suggest their potential as new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Enantioselective Lewis Basic Catalysts
In the field of organic synthesis, derivatives of this compound have been developed as enantioselective Lewis basic catalysts for hydrosilylation reactions. This application underscores the compound's utility in synthetic chemistry, enabling highly selective and efficient synthesis of chiral molecules (Wang et al., 2006).
Propiedades
IUPAC Name |
3,5,7-trimethyl-N-[3-(4-methylpiperazin-1-yl)butyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-14-12-15(2)19-18(13-14)17(4)20(23-19)21(26)22-7-6-16(3)25-10-8-24(5)9-11-25/h12-13,16,23H,6-11H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKURDLHDBYCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)NCCC(C)N3CCN(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![9-Tert-butyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione](/img/structure/B5593792.png)


![(4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5593809.png)
![4-methyl-6-[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]-2-pyrimidinamine](/img/structure/B5593820.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)

![9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)
![3-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B5593844.png)

